SNAP 94847 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

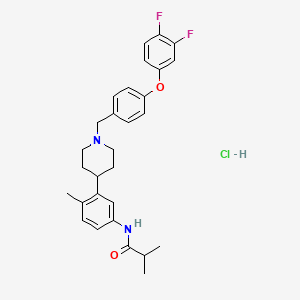

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F2N2O2.ClH/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25;/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDUDFNRQKUBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SNAP 94847 Hydrochloride: A Technical Guide to its Mechanism of Action as a Melanin-Concentrating Hormone Receptor 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP 94847 hydrochloride is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] This technical guide delineates the mechanism of action of SNAP 94847, detailing its interaction with MCHR1 and the subsequent effects on intracellular signaling cascades. The document provides a comprehensive overview of its binding affinity, selectivity, and functional effects as demonstrated in preclinical studies. Furthermore, it outlines key experimental protocols and visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Introduction to this compound

SNAP 94847, chemically known as N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide hydrochloride, is a small molecule inhibitor of MCHR1. The melanin-concentrating hormone (MCH) system, comprising the neuropeptide MCH and its receptors, plays a significant role in the regulation of energy homeostasis, mood, and feeding behavior.[2][3][4] MCHR1, the primary MCH receptor in rodents, is a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[4][5] By antagonizing this receptor, SNAP 94847 has demonstrated potential therapeutic applications in the treatment of anxiety, depression, and obesity.[6][7][8]

Core Mechanism of Action: MCHR1 Antagonism

The primary mechanism of action of SNAP 94847 is its high-affinity binding to and blockade of the MCHR1. This prevents the endogenous ligand, MCH, from activating the receptor and initiating downstream signaling events.

Binding Affinity and Selectivity

SNAP 94847 exhibits nanomolar potency for the MCHR1, with a high degree of selectivity over other receptors, minimizing off-target effects. The quantitative binding parameters are summarized in the table below.

| Parameter | Value | Receptor | Species | Reference |

| Ki | 2.2 nM | MCHR1 | Human | [1] |

| Kd | 530 pM | MCHR1 | Human | [1] |

| Selectivity | >80-fold | α1A Adrenergic Receptor | Not Specified | [1] |

| Selectivity | >500-fold | D2 Dopamine Receptor | Not Specified | [1] |

Table 1: Binding Affinity and Selectivity of SNAP 94847

MCHR1 Signaling Pathways

MCHR1 is known to couple to inhibitory G proteins (Gi) and Gq proteins.[4][5] Upon activation by MCH, MCHR1 initiates multiple intracellular signaling cascades:

-

Gi-Coupled Pathway: Activation of the Gi protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][5]

-

Gq-Coupled Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[5][9]

-

MAPK/ERK Pathway: MCHR1 activation has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.[9][10]

By acting as an antagonist, SNAP 94847 blocks these MCH-induced signaling events.

Caption: MCHR1 signaling pathways and the inhibitory action of SNAP 94847.

Preclinical Evidence and In Vivo Effects

Preclinical studies in rodent models have demonstrated the efficacy of SNAP 94847 in modulating behaviors related to anxiety, depression, and food motivation.

Anxiolytic and Antidepressant-like Effects

SNAP 94847 has shown anxiolytic and antidepressant-like properties in various behavioral paradigms.[3][7] Chronic administration has been shown to increase neurogenesis in the dentate gyrus. Notably, its mechanism of action appears to be distinct from that of selective serotonin reuptake inhibitors (SSRIs).[3] Chronic treatment with SNAP 94847 has also been found to sensitize dopamine D2/D3 receptors, a feature shared with some established antidepressants.[11]

Effects on Food-Reinforced Behavior

As an MCHR1 antagonist, SNAP 94847 has been shown to decrease food-reinforced operant responding.[6] This aligns with the known role of the MCH system in promoting food intake. Studies have shown that systemic injections of SNAP 94847 reduce responding for high-fat food.[6]

| Study Type | Animal Model | Dose and Administration | Observed Effect | Reference |

| Anxiety/Depression | Mice (129S6/SvEvTac, BALB/cJ) | Acute and Chronic (28 days) p.o. | Anxiolytic/antidepressant-like effect in novelty suppressed feeding and light/dark box tests. | [3] |

| Anxiety/Depression | Rats (Wistar) | Intranasal | Antidepressant and anxiolytic effects in open field, elevated plus maze, and Porsolt forced swim tests. | [7] |

| Dopamine Sensitization | Rats (Sprague-Dawley), Mice (BALB/c) | 20 mg/kg/day (chronic, 14-21 days) p.o. | Increased locomotor response to quinpirole (D2/D3 agonist). | [1][11] |

| Food-Reinforced Behavior | Rats | 3, 10, 15, and 30 mg/kg i.p. | Decreased high-fat food-reinforced operant responding. | [6] |

| Pharmacokinetics | Rats | 10 mg/kg p.o. | Bioavailability: 59%, Half-life: 5.2 h | [1] |

Table 2: Summary of In Vivo Preclinical Studies of SNAP 94847

Experimental Protocols

This section provides an overview of the methodologies employed in key preclinical studies of SNAP 94847.

In Vivo Behavioral Assessments

-

Novelty Suppressed Feeding (NSF) Test:

-

Animals: Mice (e.g., 129S6/SvEvTac).

-

Drug Administration: SNAP 94847 administered orally (p.o.) either acutely (1 hour prior) or chronically (e.g., 28 days).

-

Procedure: Mice are food-deprived and then placed in a novel environment (e.g., a brightly lit open field) with a food pellet in the center. The latency to begin eating is measured. A shorter latency is indicative of an anxiolytic/antidepressant-like effect.[3]

-

-

Forced Swim Test (FST):

-

Animals: Rats or mice (e.g., BALB/cJ).

-

Drug Administration: Intranasal or oral administration of SNAP 94847 prior to the test.

-

Procedure: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[3][7]

-

-

Food-Reinforced Operant Responding:

-

Animals: Rats.

-

Drug Administration: SNAP 94847 administered intraperitoneally (i.p.) in a vehicle such as 20% 2-hydroxypropyl-β-cyclodextrin.[6]

-

Procedure: Rats are trained to press a lever to receive a food reward (e.g., high-fat pellets). Following drug administration, the number of lever presses and rewards earned are quantified to assess the drug's effect on motivation for food.[6]

-

Caption: A generalized experimental workflow for assessing the effect of SNAP 94847 on food-reinforced operant responding.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the MCH system. Its high potency and selectivity for MCHR1 make it a precise pharmacological probe. The antagonist's mechanism of action, centered on the blockade of Gi and Gq-coupled signaling pathways, translates to demonstrable anxiolytic, antidepressant-like, and anorectic effects in preclinical models. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies aimed at further elucidating the therapeutic potential of MCHR1 antagonism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]

- 8. SNAP-94847 [medbox.iiab.me]

- 9. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Melanin-concentrating hormone activates signaling pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

SNAP 94847 Hydrochloride: A Comprehensive Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.

Introduction

SNAP 94847 hydrochloride is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1][2][3] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols for its use in preclinical research. This document is intended for researchers, scientists, and drug development professionals investigating the role of the MCH1 receptor in various physiological processes.

Chemical and Pharmacological Properties

This compound is chemically known as N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide hydrochloride.[2][4] The hydrochloride salt form offers enhanced water solubility and stability compared to the free base.[5]

Chemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₂F₂N₂O₂·HCl | [1] |

| Molecular Weight | 515.03 g/mol | [1] |

| CAS Number | 1781934-47-1 | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | [1] |

Pharmacological Data

SNAP 94847 is a high-affinity antagonist for the MCH1 receptor with excellent selectivity over other receptors.

| Parameter | Value | Species | Assay Type | Reference |

| Kᵢ | 2.2 nM | Human | Radioligand Binding Assay | [5][6] |

| K₋ | 530 pM | Human | Radioligand Binding Assay | [5][6] |

| Selectivity | > 80-fold over α₁ₐ adrenergic receptor | [1][2] | ||

| Selectivity | > 500-fold over D₂ dopamine receptor | [1][2] |

Pharmacokinetic Profile in Rats

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | 59% | Oral | [7] |

| Plasma Clearance | 4.2 L/hr/kg | Oral | [7] |

| Blood Clearance | 3.3 L/hr/kg | Oral | [7] |

| Half-life (t½) | 5.2 hours | Oral | [7] |

Mechanism of Action and Signaling Pathway

The melanin-concentrating hormone receptor 1 (MCH1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It is involved in the regulation of energy homeostasis, mood, and appetite. The MCH1 receptor couples to inhibitory G proteins (Gαi) and Gq proteins (Gαq).

Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the MCH1 receptor initiates two primary signaling cascades:

-

Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations ([Ca²⁺]i).

This compound acts as a competitive antagonist at the MCH1 receptor, blocking the binding of MCH and thereby inhibiting these downstream signaling pathways. This antagonism is the basis for its observed physiological effects.

In Vivo Applications and Efficacy

This compound has demonstrated significant efficacy in various preclinical models, highlighting its therapeutic potential.

-

Anxiolytic and Antidepressant-like Effects: The compound exhibits anxiolytic activity and has shown antidepressant-like effects in rodent models.[1][3]

-

Regulation of Food Intake: SNAP 94847 decreases food-reinforced operant responding in vivo, suggesting a role in the modulation of feeding behavior.[1]

-

Neurogenesis: It has been shown to increase neurogenesis in the dentate gyrus.[1]

-

Dopamine System Sensitization: Chronic treatment with SNAP 94847 has been shown to induce sensitivity to dopamine D2/D3 receptor agonists, a characteristic shared with some clinical antidepressants.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

MCH1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the MCH1 receptor.

Materials:

-

HEK293 cell membranes expressing the human MCH1 receptor.

-

Radioligand: [¹²⁵I]-MCH.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer (for total binding) or unlabeled MCH (1 µM for non-specific binding) or this compound dilution.

-

50 µL of [¹²⁵I]-MCH (at a concentration near its K₋).

-

100 µL of MCH1 receptor membrane preparation (5-10 µg protein/well).

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

In Vivo Behavioral Assessments in Mice

General Considerations:

-

Animals should be acclimated to the testing room for at least 1 hour before experiments.

-

This compound is typically administered orally (p.o.) via gavage.

-

All experiments should include a vehicle-treated control group.

1. Light/Dark Box Test (Anxiety Model)

This test assesses anxiety-like behavior based on the natural aversion of mice to brightly lit, open spaces.

Apparatus:

-

A two-compartment box, with one compartment dark and the other brightly illuminated. A small opening connects the two compartments.

Procedure:

-

Administer this compound or vehicle to the mice.

-

After the appropriate pre-treatment time (e.g., 60 minutes), place the mouse in the center of the light compartment, facing away from the opening.

-

Allow the mouse to freely explore the apparatus for 5-10 minutes.

-

Record the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.

-

Anxiolytic effects are indicated by an increase in the time spent in the light compartment and the number of transitions.

2. Forced Swim Test (Depression Model)

This test is used to screen for antidepressant-like activity by assessing the animal's mobility in an inescapable water cylinder.

Apparatus:

-

A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

Procedure:

-

Administer this compound or vehicle.

-

Gently place the mouse into the water-filled cylinder.

-

Record a 6-minute session.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

-

A decrease in immobility time is indicative of an antidepressant-like effect.

3. Novelty-Suppressed Feeding Test (Anxiety/Depression Model)

This test is based on the conflict between the drive to eat and the fear of a novel, open environment.

Procedure:

-

Food-deprive the mice for 18-24 hours prior to the test.

-

Administer this compound or vehicle.

-

Place a single food pellet in the center of a brightly lit, open-field arena.

-

Place the mouse in a corner of the arena and measure the latency to begin eating the food pellet (maximum test duration is typically 10 minutes).

-

Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food and measure food consumption over a short period (e.g., 5 minutes) to control for effects on appetite.

-

A decrease in the latency to eat in the novel environment, without a significant change in home cage consumption, suggests an anxiolytic/antidepressant-like effect.

Assessment of Adult Hippocampal Neurogenesis

This protocol uses the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) to label proliferating cells in the dentate gyrus.

Procedure:

-

Treat mice chronically with this compound or vehicle.

-

During the treatment period, administer BrdU (e.g., 50-100 mg/kg, i.p.) daily for several consecutive days to label dividing cells.

-

After a survival period (e.g., 24 hours for proliferation studies or several weeks for survival and differentiation studies), perfuse the animals and collect the brains.

-

Process the brain tissue for immunohistochemistry.

-

Perform immunostaining for BrdU and neuronal markers (e.g., NeuN for mature neurons, DCX for immature neurons).

-

Quantify the number of BrdU-positive cells and co-labeled cells in the dentate gyrus using stereological methods.

-

An increase in the number of BrdU-positive cells indicates enhanced neurogenesis.

Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of this compound following oral administration.

Procedure:

-

Fast rats overnight prior to dosing.

-

Administer a single oral dose of this compound.

-

Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma concentrations of SNAP 94847 using a validated bioanalytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t½ using appropriate software.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the MCH1 receptor. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for in vivo studies exploring potential therapeutic applications in areas such as anxiety, depression, and metabolic disorders. The experimental protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. Light-dark box test for mice [protocols.io]

- 3. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. en.bio-protocol.org [en.bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

SNAP 94847 Hydrochloride: A Technical Guide to its MCHR1 Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of SNAP 94847 hydrochloride, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The document details its binding affinity, selectivity, and in vivo efficacy, presenting quantitative data in structured tables and outlining detailed experimental protocols for key assays. Visualizations of the MCHR1 signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of its mechanism of action and evaluation.

Core Pharmacological Profile

This compound is a novel, non-peptide small molecule that acts as a high-affinity antagonist for the MCHR1 receptor.[1][2][3] This receptor and its endogenous ligand, melanin-concentrating hormone (MCH), are key components of the central nervous system, playing significant roles in the regulation of energy homeostasis, mood, and appetite.[4][5] The antagonistic activity of SNAP 94847 at the MCHR1 receptor makes it a valuable tool for preclinical research in areas such as obesity, anxiety, and depression.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the MCHR1 antagonist activity of this compound.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Value | Species | Notes |

| Ki | 2.2 nM | Human | Inhibition constant for MCHR1.[1][2][3][6] |

| Kd | 530 pM | Human | Dissociation constant for MCHR1.[1][2][6] |

| Selectivity | >80-fold | Human | Over α1A adrenergic receptor.[1][3] |

| Selectivity | >500-fold | Human | Over D2 dopamine receptor.[1][3] |

Table 2: In Vivo Pharmacokinetic and Dosing Information

| Parameter | Value | Species | Administration |

| Bioavailability | 59% | Rat | Oral (10 mg/kg).[1][2] |

| Plasma Clearance | 4.2 L/hr/kg | Rat | Oral (10 mg/kg).[1][2] |

| Blood Clearance | 3.3 L/hr/kg | Rat | Oral (10 mg/kg).[1][2] |

| Half-life (t1/2) | 5.2 h | Rat | Oral (10 mg/kg).[1][2] |

| Effective Dose (Anxiolytic/Antidepressant-like effects) | 20 mg/kg | Mouse/Rat | Oral gavage.[1][4][7] |

| Effective Dose (Food-reinforced behavior) | 3, 10, 15, 30 mg/kg | Rat | Intraperitoneal.[8] |

Mechanism of Action: MCHR1 Signaling and Antagonism

MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon binding of the endogenous ligand MCH, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. SNAP 94847 acts as a competitive antagonist, binding to the MCHR1 receptor and preventing the binding of MCH, thereby blocking the downstream signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. dolor.org.co [dolor.org.co]

- 4. d-nb.info [d-nb.info]

- 5. Sleep-wake control by melanin-concentrating hormone (MCH) neurons: a review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of phosphatidylserine administration on memory and symptoms of attention-deficit hyperactivity disorder: a randomised, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. library.knu.edu.af [library.knu.edu.af]

- 8. researchgate.net [researchgate.net]

SNAP 94847 Hydrochloride: A Technical Guide for Anxiety Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP 94847 hydrochloride is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of mood and feeding behavior. Preclinical research has demonstrated the anxiolytic and antidepressant-like properties of SNAP 94847 in various rodent models of anxiety and depression. This technical guide provides an in-depth overview of SNAP 94847, including its mechanism of action, a summary of key preclinical findings, detailed experimental protocols for assessing its anxiolytic effects, and a visualization of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of MCHR1 antagonists for anxiety and related disorders.

Core Concepts: Mechanism of Action

SNAP 94847 is a non-peptide small molecule that acts as a selective antagonist at the MCHR1.[1] It exhibits high affinity for this receptor, with a Ki of 2.2 nM and a Kd of 530 pM.[2][3] MCHR1 is predominantly expressed in brain regions associated with emotion and reward, such as the nucleus accumbens, amygdala, and hippocampus.[4]

Melanin-concentrating hormone (MCH) is the endogenous ligand for MCHR1. The binding of MCH to its receptor is known to induce anxiogenic (anxiety-promoting) and depressive-like behaviors in rodents.[5][6] By blocking the binding of MCH to MCHR1, SNAP 94847 effectively inhibits the downstream signaling cascades that are thought to contribute to the pathophysiology of anxiety.

MCHR1 is a G-protein coupled receptor that can couple to both Gi and Gq proteins.[7] Activation of MCHR1 by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Additionally, MCHR1 activation can stimulate phospholipase C, leading to the mobilization of intracellular calcium.[8] Chronic administration of SNAP 94847 has also been shown to induce sensitization of dopamine D2/D3 receptors, suggesting a potential interaction with the dopaminergic system in its anxiolytic and antidepressant effects.[2][3] Furthermore, MCH signaling has been linked to the mTOR pathway, which is involved in synaptic plasticity and may play a role in the therapeutic effects of MCHR1 antagonists.[9][10]

Quantitative Data Summary

The anxiolytic-like effects of SNAP 94847 have been quantified in several preclinical behavioral paradigms. The following tables summarize key findings from these studies.

Table 1: Effects of SNAP 94847 in the Elevated Plus Maze (EPM) Test

| Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Rat | Not Specified | Intranasal | Decreased time spent in closed arms | [4] |

| Mouse | 20 | Oral (acute & chronic) | Significantly increased time spent in the light compartment of the Light/Dark box (a related anxiety test) | [11] |

Table 2: Effects of SNAP 94847 in the Open Field Test (OFT)

| Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Rat | Not Specified | Intranasal | Increased number of sniffs, time of locomotion, and number of squares crossed | [4] |

Table 3: Effects of SNAP 94847 in the Novelty Suppressed Feeding (NSF) Test

| Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Mouse | 20 | Oral (acute & chronic) | Anxiolytic/antidepressant-like effect observed | [11] |

| Rat | Not Specified | Not Specified | Effectively reversed decrease in sucrose intake in a chronic mild stress model | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key behavioral assays used to evaluate the anxiolytic properties of SNAP 94847.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6][13]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.[13]

Procedure:

-

Acclimation: Habituate the animals to the testing room for at least 30-60 minutes prior to the test.[14]

-

Drug Administration: Administer this compound or vehicle control at the desired dose and route. The pre-treatment time will depend on the route of administration (e.g., 30-60 minutes for intraperitoneal injection).

-

Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

-

Data Collection: Allow the animal to explore the maze for a 5-10 minute period.[13][14] Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by manual observation.

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.

-

Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.[14]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[15]

Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.[16]

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer this compound or vehicle control.

-

Test Initiation: Gently place the animal in the center or near a wall of the open field arena.[17]

-

Data Collection: Record the animal's behavior for a specified period (typically 5-30 minutes) using a video tracking system. Key parameters to measure include total distance traveled, time spent in the center zone versus the periphery, and the frequency of rearing and grooming behaviors.[16]

-

Data Analysis: An anxiolytic effect is suggested by an increase in the time spent in the center of the arena and an increase in exploratory behaviors (e.g., rearing), without a significant change in overall locomotor activity. Thigmotaxis, or the tendency to remain near the walls, is a measure of anxiety.[15]

-

Cleaning: Clean the apparatus thoroughly between trials.

Novelty Suppressed Feeding (NSF) Test

The NSF test assesses anxiety-like behavior by measuring the latency to eat in a novel and potentially threatening environment.[18] This test is particularly sensitive to the effects of chronic antidepressant and anxiolytic treatment.[18]

Apparatus: A brightly lit, open arena (similar to an open field) with a single food pellet placed in the center.[18]

Procedure:

-

Food Deprivation: Food deprive the animals for 12-24 hours prior to the test to motivate feeding behavior. Water should be available ad libitum.[18]

-

Acclimation: Acclimate the animals to the testing room.

-

Drug Administration: Administer this compound or vehicle control. This test is often performed after chronic drug administration (e.g., 14-28 days).[11][19]

-

Test Initiation: Place the animal in a corner of the novel arena.

-

Data Collection: Measure the latency to begin eating the food pellet. The test is typically terminated after a set period (e.g., 10-15 minutes) if the animal has not started eating.

-

Home Cage Feeding: Immediately after the test, return the animal to its home cage with a pre-weighed amount of food and measure the amount consumed over a short period (e.g., 5 minutes) to control for potential effects of the drug on appetite.[11]

-

Data Analysis: A decrease in the latency to eat in the novel environment is indicative of an anxiolytic effect.

-

Cleaning: Clean the arena between animals.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with SNAP 94847 research.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cn.aminer.org [cn.aminer.org]

- 4. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Intranasal Administration of Melanin-Concentrating Hormone Reduces Stress-Induced Anxiety- and Depressive-Like Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Melanin-Concentrating Hormone (MCH) and MCH-R1 in the Locus Coeruleus May Be Involved in the Regulation of Depressive-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Open Field Test - Creative Biolabs [creative-biolabs.com]

- 17. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]

- 18. samuelslab.com [samuelslab.com]

- 19. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

SNAP 94847 Hydrochloride: A Deep Dive into its Role in Appetite Regulation

For Immediate Release

This technical guide provides a comprehensive analysis of SNAP 94847 hydrochloride, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for obesity and metabolic disorders. This document details the mechanism of action, summarizes key preclinical findings, outlines experimental methodologies, and illustrates the underlying signaling pathways.

Introduction: The Melanin-Concentrating Hormone System and Appetite

The melanin-concentrating hormone (MCH) system is a critical regulator of energy homeostasis, with the neuropeptide MCH acting as a potent orexigenic (appetite-stimulating) signal in the central nervous system.[1][2][3] MCH is primarily produced in the lateral hypothalamus and zona incerta and exerts its effects through two G protein-coupled receptors, MCHR1 and MCHR2.[4][5] In rodents, MCHR1 is the predominant functional receptor.[4][5] Activation of MCHR1 by MCH leads to increased food intake and decreased energy expenditure, promoting weight gain.[1][6] Consequently, antagonism of MCHR1 has emerged as a promising strategy for the development of anti-obesity therapeutics.[2][7]

This compound is a high-affinity, selective MCHR1 antagonist that has been instrumental in elucidating the role of this receptor in appetite regulation.[8][9] Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models make it a valuable tool for research in this field.[8]

Mechanism of Action: MCHR1 Antagonism

This compound functions as a competitive antagonist at the MCHR1. By binding to the receptor, it prevents the endogenous ligand, MCH, from activating its downstream signaling cascades. The MCHR1 is known to couple to several G-proteins, primarily Gαi and Gαq.

Activation of Gαi inhibits adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[10][11] The Gαq pathway stimulates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[10][11] These signaling events ultimately modulate neuronal activity to promote food intake. SNAP 94847 blocks these downstream effects by preventing the initial receptor activation by MCH.[10][11]

Quantitative Data Presentation

The efficacy of this compound and other MCHR1 antagonists has been quantified in numerous preclinical studies. The following tables summarize key findings on binding affinity, and effects on food intake and body weight.

Table 1: Binding Affinity and Selectivity of SNAP 94847

| Parameter | Value | Species | Reference(s) |

| Ki (MCHR1) | 2.2 nM | Human | [8] |

| Kd (MCHR1) | 530 pM | Human | [8] |

| Selectivity over α1A | >80-fold | - | [8] |

| Selectivity over D2 | >500-fold | - | [8] |

Table 2: Effects of SNAP 94847 on Food Intake in Rodents

| Species/Model | Dose & Route | Study Duration | % Reduction in Food Intake | Reference(s) |

| Rat (food-restricted) | 30 mg/kg, i.p. | Acute | Significant decrease in high-fat pellet intake | [12][13] |

| Rat | 10 mg/kg, i.p. | Acute | Attenuated MCH-stimulated food intake | [9] |

| Rat | 15 or 30 mg/kg, i.p. | Acute | No effect on pellet-priming-induced reinstatement | [12] |

Table 3: Effects of SNAP 94847 on Body Weight in Rodents

| Species/Model | Dose & Route | Study Duration | Effect on Body Weight | Reference(s) |

| Diet-induced obese mice | Not specified | Chronic | Reduction in body weight and fat mass | [2] |

| Diet-induced obese mice | Not specified | 30 days | Reduction in body weight | [1] |

| Diet-induced obese mice | Not specified | Chronic | Initial decrease driven by reduced food intake, later by preserved energy expenditure | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of key experimental protocols used to assess the efficacy of this compound.

Food-Reinforced Operant Responding

Objective: To assess the effect of SNAP 94847 on the motivation to work for a palatable food reward.

Methodology:

-

Apparatus: Standard operant conditioning chambers equipped with two levers and a pellet dispenser.[12]

-

Training: Rats are trained to press an "active" lever to receive a high-fat food pellet on a specific reinforcement schedule (e.g., fixed-ratio or variable-interval).[12][13] Training sessions are typically conducted for a set duration (e.g., 3 hours) daily or every other day.[12][13]

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 3, 10, 30 mg/kg) a set time before the test session (e.g., 60 minutes).[12]

-

Testing: The number of lever presses and pellets earned are recorded during the test session. A within-subjects design is often used, where each animal receives all drug doses in a counterbalanced order.[12]

-

Data Analysis: The total number of pellets earned and the rate of lever pressing are compared across different doses of SNAP 94847 and the vehicle control.[12]

MCH-Induced Reinstatement of Food Seeking

Objective: To determine if SNAP 94847 can block the MCH-induced relapse to food-seeking behavior.

Methodology:

-

Animal Model and Training: As described in the operant responding protocol.

-

Extinction: Following stable responding, the food reward is withheld, and lever pressing no longer results in pellet delivery. Daily extinction sessions are conducted until responding decreases to a predetermined low level.[12]

-

Surgical Implantation: Rats are surgically implanted with a guide cannula targeting a cerebral ventricle (e.g., lateral ventricle) for intracerebroventricular (i.c.v.) injections.[12]

-

Drug Administration:

-

Testing: The number of active lever presses is recorded during the reinstatement test session.

-

Data Analysis: Lever pressing following MCH administration in SNAP 94847-pretreated animals is compared to that in vehicle-pretreated animals.[12]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the MCH system in appetite and energy balance. As a selective MCHR1 antagonist, it effectively reduces food intake and body weight in preclinical models. The data and protocols summarized in this guide provide a solid foundation for researchers aiming to further explore the therapeutic potential of MCHR1 antagonism for the treatment of obesity and related metabolic disorders. Further research is warranted to fully elucidate the long-term efficacy and safety of this class of compounds.

References

- 1. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melanin-concentrating hormone and food intake control: sites of action, peptide interactions, and appetition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

SNAP 94847 Hydrochloride: An In-Depth Technical Guide to In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of SNAP 94847 hydrochloride, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of MCHR1 antagonism as a therapeutic strategy for various central nervous system disorders. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Efficacy Data of this compound

This compound has demonstrated significant anxiolytic and antidepressant-like effects in a variety of rodent models. The compound exhibits high affinity and selectivity for the MCHR1 receptor and possesses favorable pharmacokinetic properties for in vivo studies.

Receptor Binding and Pharmacokinetics

| Parameter | Value | Species | Citation |

| Ki | 2.2 nM | Human | [1][2] |

| Kd | 530 pM | Human | [1] |

| Selectivity | >80-fold over α1A, >500-fold over D2 | Human | [1][2] |

| Bioavailability (Oral) | 59% | Rat | [1] |

| Half-life (t1/2) | 5.2 hours | Rat | [1] |

| Plasma Clearance | 4.2 L/hr/kg | Rat | [1] |

| Blood Clearance | 3.3 L/hr/kg | Rat | [1] |

In Vivo Anxiolytic and Antidepressant-Like Efficacy

The tables below summarize the significant behavioral effects of this compound observed in preclinical studies.

Table 1: Anxiolytic-Like Effects of this compound

| Behavioral Test | Species/Strain | Dose and Administration Route | Treatment Duration | Key Findings | Citation |

| Elevated Plus Maze | Wistar Rats | Not specified (Intranasal) | Acute | Decreased time spent in closed arms. | [3] |

| Light/Dark Box | BALB/cJ Mice | 20 mg/kg p.o. | Acute (1 hour) & Chronic (28 days) | Significantly increased time spent in the light compartment. | [4][5] |

| Novelty Suppressed Feeding | 129S6/SvEvTac Mice | 20 mg/kg/day p.o. | Acute & Chronic (28 days) | Anxiolytic/antidepressant-like effect observed. | [4][5] |

Table 2: Antidepressant-Like Effects of this compound

| Behavioral Test | Species/Strain | Dose and Administration Route | Treatment Duration | Key Findings | Citation |

| Porsolt Forced Swim Test | Wistar Rats | Not specified (Intranasal) | Acute | Decreased immobilization time and increased passive swimming time. | [3] |

| Porsolt Forced Swim Test | BALB/cJ Mice | 20 mg/kg p.o. | Acute & Chronic (28 days) | No effect observed. | [5] |

| Chronic Mild Stress (Sucrose Preference) | Not specified | Not specified | Chronic | Reversed the decrease in sucrose intake. |

Table 3: Effects on Locomotor Activity and Dopamine System Interaction

| Experiment | Species/Strain | Dose and Administration Route | Treatment Duration | Key Findings | Citation |

| Open Field Test | Wistar Rats | Not specified (Intranasal) | Acute | Increased number of sniffs, time of locomotion, and number of squares crossed. | [3] |

| Locomotor Response to Quinpirole | Sprague-Dawley Rats | 20 mg/kg/day p.o. | Chronic (14 days) | Exaggerated locomotor response to the D2/D3 agonist quinpirole. | [1] |

| Locomotor Response to Quinpirole | BALB/c Mice | 20 mg/kg/day p.o. | Chronic (7 and 21 days) | Marked increase in quinpirole-induced locomotor activity. | |

| Locomotor Response to Quinpirole | CD-1 Mice | 20 mg/kg/day p.o. | Chronic (21 days) | No modification of quinpirole responses. | |

| Food-Reinforced Operant Responding | Rats | 3, 10, 15, and 30 mg/kg i.p. | Acute | Decreased the number of pellets earned at the highest dose. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the efficacy tables.

Elevated Plus Maze

-

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

-

Animals: Male Wistar rats.

-

Procedure:

-

Administer this compound or vehicle intranasally.

-

After a specified pre-treatment time, place the rat in the center of the maze, facing an open arm.

-

Allow the rat to explore the maze for a 5-minute period.

-

Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.

-

-

Data Analysis: Anxiolytic-like effects are inferred from a significant increase in the time spent in and/or entries into the open arms.

Light/Dark Box Test

-

Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.

-

Animals: Male BALB/cJ mice.

-

Procedure:

-

Administer this compound (20 mg/kg p.o.) or vehicle.

-

For acute studies, test the animals 1 hour after administration. For chronic studies, administer the compound daily for 28 days.

-

Place the mouse in the dark compartment and allow it to explore the apparatus for 5 minutes.

-

Record the time spent in each compartment and the number of transitions between compartments.

-

-

Data Analysis: Anxiolytic-like activity is indicated by a significant increase in the time spent in the light compartment.

Porsolt Forced Swim Test

-

Apparatus: A transparent cylinder filled with water, from which the animal cannot escape.

-

Animals: Male Wistar rats or BALB/cJ mice.

-

Procedure:

-

Administer this compound or vehicle.

-

Place the animal in the water-filled cylinder for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the session.

-

-

Data Analysis: A significant reduction in immobility time is indicative of an antidepressant-like effect.

Locomotor Response to Quinpirole

-

Apparatus: An open field arena equipped with automated activity monitors.

-

Animals: Male Sprague-Dawley rats or BALB/c mice.

-

Procedure:

-

Administer this compound (20 mg/kg/day p.o.) or vehicle daily for the specified duration (e.g., 14 or 21 days).

-

On the test day, habituate the animals to the open field arena.

-

Administer the dopamine D2/D3 receptor agonist quinpirole.

-

Measure locomotor activity for a defined period (e.g., 180 minutes).

-

-

Data Analysis: A significant potentiation of quinpirole-induced hyperlocomotion in the SNAP 94847-treated group compared to the vehicle group suggests an interaction with the dopamine system, a feature common to some antidepressants.

Visualizations: Signaling Pathways and Experimental Workflows

MCHR1 Signaling Pathway and Antagonism by SNAP 94847

The following diagram illustrates the downstream signaling cascades initiated by the activation of the MCHR1 receptor and the inhibitory action of SNAP 94847. MCHR1 is a G-protein coupled receptor (GPCR) that couples to both Gi and Gq proteins.

Caption: MCHR1 signaling and its antagonism by SNAP 94847.

General Experimental Workflow for In Vivo Behavioral Studies

The following diagram outlines a typical workflow for conducting in vivo efficacy studies of this compound.

Caption: Workflow for in vivo behavioral assessment of SNAP 94847.

Logical Relationship: MCHR1 Antagonism to Behavioral Outcomes

This diagram illustrates the proposed mechanism linking the molecular action of SNAP 94847 to its observed behavioral effects.

Caption: From molecular target to behavioral effects of SNAP 94847.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of SNAP 94847 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for SNAP 94847 hydrochloride, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). The information presented herein is intended to support further research and development efforts by providing a detailed summary of the compound's pharmacological properties, experimental methodologies, and key preclinical findings.

Core Pharmacological Data

This compound has been extensively characterized in a variety of in vitro and in vivo preclinical models. The compound demonstrates high affinity and selectivity for the MCHR1, leading to a range of physiological effects.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Value | Species | Notes |

| Ki | 2.2 nM | Not Specified | Antagonist at MCHR1.[1][2] |

| Kd | 530 pM | Not Specified | Antagonist at MCHR1.[1][2] |

| Selectivity | >80-fold | Not Specified | Over α1A adrenergic receptors.[1][2] |

| Selectivity | >500-fold | Not Specified | Over D2 dopamine receptors.[1][2] |

This compound also binds with high affinity to mouse and rat MCHR1.[1][2] It shows minimal cross-reactivity with other G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters, indicating a specific mechanism of action.[1][2]

Table 2: Pharmacokinetic Properties in Rats

| Parameter | Value | Route of Administration |

| Bioavailability | 59% | Oral (10 mg/kg).[1][2] |

| Plasma Clearance | 4.2 L/hr/kg | Oral (10 mg/kg).[1][2] |

| Blood Clearance | 3.3 L/hr/kg | Oral (10 mg/kg).[1][2] |

| Half-life (t½) | 5.2 hours | Oral (10 mg/kg).[1][2] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the MCHR1. This receptor is primarily expressed in the brain and is involved in the regulation of energy balance, mood, and appetite.[3] By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), this compound inhibits the downstream signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

SNAP 94847 Hydrochloride: A Comprehensive Technical Guide to its MCHR1 Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of SNAP 94847 hydrochloride, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document is intended to be a core resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Concepts: Binding Affinity and Selectivity

This compound is a well-characterized MCHR1 antagonist.[1][2] Its utility as a research tool and potential therapeutic agent is defined by its high affinity for its primary target, MCHR1, and its minimal interaction with other receptors and cellular targets.

Quantitative Binding Data

The binding affinity of this compound for MCHR1 has been determined through radioligand binding assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Receptor | Species | Reference |

| Ki (Inhibition Constant) | 2.2 nM | MCHR1 | Human | [1] |

| Kd (Dissociation Constant) | 530 pM | MCHR1 | Human | [1] |

Table 1: Binding Affinity of this compound for MCHR1. This table presents the key binding affinity constants of this compound for the human MCHR1.

The selectivity of this compound has been demonstrated against a range of other receptors, with a particularly high degree of selectivity over the α1A-adrenergic and D2 dopamine receptors.

| Off-Target Receptor | Selectivity Fold | Reference |

| α1A-Adrenergic Receptor | >80-fold | |

| D2 Dopamine Receptor | >500-fold |

Table 2: Selectivity Profile of this compound. This table highlights the selectivity of this compound for MCHR1 over other key receptors. While extensive screening data is not publicly available, reports consistently indicate minimal cross-reactivity with a broader panel of G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[1]

MCHR1 Signaling Pathway

MCHR1 is a G-protein coupled receptor that, upon binding its endogenous ligand melanin-concentrating hormone (MCH), initiates downstream signaling through coupling with Gi and Gq proteins. SNAP 94847 acts as an antagonist, blocking these signaling cascades.

Figure 1: MCHR1 Signaling Pathway. Diagram illustrating the dual G-protein coupling of MCHR1 and the antagonistic action of SNAP 94847.

Experimental Protocols

The determination of the binding affinity and selectivity of this compound is primarily achieved through competitive radioligand binding assays.

Radioligand Binding Assay Protocol

This protocol outlines the key steps involved in a typical competitive binding assay to determine the Ki of SNAP 94847 for MCHR1.

References

A Technical Guide to the Pharmacokinetics of SNAP 94847 Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in rats. The information compiled herein is intended to support preclinical research and drug development efforts by presenting quantitative data, detailed experimental methodologies, and relevant physiological pathway information in a clear and accessible format.

Executive Summary

SNAP 94847 is a potent and selective antagonist of the MCHR1 receptor, a key component in the regulation of energy homeostasis and mood. Understanding its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is critical for the design and interpretation of preclinical efficacy and safety studies. This document summarizes the available pharmacokinetic data for SNAP 94847 in rats following oral administration, outlines the experimental procedures used to obtain this data, and provides a visualization of the MCHR1 signaling pathway.

Pharmacokinetic Profile of SNAP 94847 in Rats

The pharmacokinetic parameters of SNAP 94847 have been characterized in rats following oral administration. The compound exhibits good oral bioavailability and penetrates the blood-brain barrier.

Data Presentation: Oral Administration (10 mg/kg)

| Parameter | Value | Unit | Citation |

| Bioavailability (F) | 59 | % | |

| Plasma Clearance (CLp) | 4.2 | L/hr/kg | |

| Blood Clearance (CLb) | 3.3 | L/hr/kg | |

| Elimination Half-life (t½) | 5.2 | hours | [1] |

| Brain to Plasma Ratio (4h post-dose) | 2.3 | - | [1] |

Note: Data for Cmax and Tmax, as well as a complete intravenous pharmacokinetic profile, are not currently available in the public domain and would be required for a more comprehensive analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical pharmacokinetic studies. Below are generalized protocols based on standard practices for rodent pharmacokinetic studies, supplemented with specific details available for SNAP 94847.

Animal Model

-

Species: Rat

-

Strain: Sprague-Dawley or Wistar are commonly used for pharmacokinetic studies.

-

Sex: Male is often used to avoid hormonal cycle variability.

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the study.

Dosing

-

Oral Administration (gavage):

-

Dose: 10 mg/kg is a frequently cited dose for pharmacokinetic evaluation.

-

Vehicle: While not explicitly stated for the pharmacokinetic study, a common vehicle for oral administration of SNAP 94847 in other rat studies is 20% 2-hydroxypropyl-β-cyclodextrin.[1]

-

Volume: Typically 5-10 mL/kg.

-

-

Intravenous Administration (bolus):

-

Dose: A lower dose than the oral administration is typically used (e.g., 1-2 mg/kg).

-

Vehicle: A sterile, aqueous-based solution, such as saline or a buffered solution, is standard. The exact vehicle for intravenous SNAP 94847 administration is not specified in the available literature.

-

Administration Site: Typically via the tail vein or a cannulated jugular vein.

-

Blood Sampling

-

Method: Serial blood samples are collected at predetermined time points. For rats, this is often done via a cannulated vessel (e.g., jugular vein or carotid artery) to allow for repeated sampling from the same animal.

-

Time Points (suggested):

-

Intravenous: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Oral: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for quantifying small molecules like SNAP 94847 in biological matrices due to its high sensitivity and specificity.

-

Sample Preparation: A protein precipitation or liquid-liquid extraction method is typically employed to remove proteins and other interfering substances from the plasma samples.

-

Chromatography:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the parent ion and a specific fragment ion of SNAP 94847 for quantification.

-

Signaling Pathway and Experimental Workflow

MCHR1 Signaling Pathway

SNAP 94847 exerts its effects by antagonizing the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor (GPCR) that can couple to different G-proteins, leading to various downstream cellular responses. The following diagram illustrates the primary signaling cascades initiated by MCHR1 activation.

Experimental Workflow for a Rat Pharmacokinetic Study

The following diagram outlines the logical flow of a typical pharmacokinetic study in rats, from animal preparation to data analysis.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics of this compound in rats. The available data indicates favorable oral bioavailability and brain penetration, supporting its investigation for centrally-mediated disorders. However, a complete pharmacokinetic characterization, including intravenous data and more detailed oral absorption parameters, would be beneficial for a more thorough understanding of its disposition. The provided experimental protocols and diagrams serve as a resource for researchers designing and interpreting studies with this compound.

References

SNAP 94847 Hydrochloride: An In-depth Technical Guide on its Effects on Locomotor Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the effects of SNAP 94847 hydrochloride, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, on locomotor activity. The document synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental methodologies, and an elucidation of the underlying signaling pathways. Chronic administration of SNAP 94847 has been shown to significantly enhance locomotor activity, particularly in response to dopamine D2/D3 receptor agonists, suggesting a potential role in modulating dopaminergic transmission and its relevance in the development of therapeutics for central nervous system disorders.

Mechanism of Action: MCHR1 Antagonism

This compound is a potent and selective antagonist of the MCHR1, with a high binding affinity (Ki = 2.2 nM, Kd = 530 pM).[1] It exhibits over 80-fold and 500-fold selectivity over α1A and D2 receptors, respectively. The primary mechanism through which SNAP 94847 influences locomotor activity is by blocking the actions of melanin-concentrating hormone (MCH) at the MCHR1. MCH is a neuropeptide predominantly expressed in the lateral hypothalamus and zona incerta, with projections to various brain regions involved in the regulation of mood, appetite, and arousal.

The MCHR1 is a G-protein coupled receptor (GPCR) that can couple to Gi and Gq proteins. Upon activation by MCH, the Gi-coupled pathway leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gq-coupled pathway, on the other hand, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). By antagonizing MCHR1, SNAP 94847 prevents these downstream signaling events, thereby modulating neuronal excitability and neurotransmitter release in MCH-innervated circuits.

Data Presentation: Effects on Locomotor Activity

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on locomotor activity.

Table 1: Effect of Chronic this compound on Quinpirole-Induced Locomotor Activity in Rats

| Treatment Group | Dose of SNAP 94847 (mg/kg/day, p.o.) | Duration of Treatment | Locomotor Activity (Ambulations) | Statistical Significance |

| Vehicle + Quinpirole | - | 14 days | Baseline | - |

| SNAP 94847 + Quinpirole | 20 | 14 days | Exaggerated locomotor response | Treatment: F(2,19) = 11.31; Treatment × time: F(34,323) = 4.061 |

Data from a study in rats showing that chronic oral administration of SNAP 94847 significantly enhances the locomotor-stimulating effects of the dopamine D2/D3 receptor agonist quinpirole.[1]

Table 2: Effect of Chronic this compound on Spontaneous Locomotor Activity in Rats

| Treatment Group | Dose of SNAP 94847 (mg/kg/day, in drinking water) | Duration of Treatment | Locomotor Activity (Ambulations) | Statistical Significance |

| Untreated | - | 21 days | Baseline | - |

| SNAP 94847 | 20 | 21 days | Significant increase in ambulation | Treatment: F(3,28) = 8.971; Treatment × time: F(51,476) = 11.50 |

Data from a study in rats demonstrating that chronic administration of SNAP 94847 in drinking water leads to a significant increase in spontaneous locomotor activity. A marked increase in locomotion was apparent after 40 minutes and was significant over 180 minutes.[1]

Table 3: Effect of Intranasal SNAP 94847 on Locomotor and Exploratory Behavior in an Open Field Test in Rats

| Behavioral Parameter | Control Group | SNAP 94847 Group | Statistical Significance (p-value) |

| Time of locomotion (s) | Baseline | Increased | ≤ 0.05 |

| Number of squares crossed | Baseline | Increased | ≤ 0.05 |

| Number of sniffs | Baseline | Increased | ≤ 0.05 |

Data from a study in Wistar rats showing that intranasal administration of SNAP 94847 increased locomotor and exploratory behaviors in the open field test.[2]

Experimental Protocols

Open Field Test

Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior.

Apparatus:

-

A square arena, typically 40-50 cm x 40-50 cm for mice and 90-100 cm x 90-100 cm for rats, with walls 30-40 cm high.[3] The arena is often made of a non-porous material for easy cleaning.

-

The floor of the arena may be divided into a grid of squares to facilitate manual scoring of activity.

-

An overhead camera is used to record the sessions for automated analysis.

Procedure:

-

Habituation: Rodents are brought into the testing room at least 30-60 minutes before the start of the experiment to acclimate to the new environment.[4]

-

Arena Preparation: The open field apparatus is cleaned thoroughly with 70% ethanol or another suitable disinfectant between each trial to eliminate olfactory cues.[5]

-

Lighting: The test is conducted under controlled lighting conditions, typically between 100 and 300 lux, to induce a mild level of novelty stress without being overly aversive.[3] Some protocols may use lower light levels (e.g., <10 lux) to increase exploration.[6]

-

Animal Placement: The animal is gently placed in the center or one corner of the arena.[4]

-

Test Duration: The session duration can range from 5 minutes to several hours, depending on the experimental design.[3][6] For assessing the acute effects of a compound, a shorter duration is common, while longer durations may be used to study the effects over time.

-

Data Collection: An automated video tracking system (e.g., Ethovision) or infrared photobeams are used to record various locomotor parameters.

-

Parameters Measured:

-

Total distance traveled: A measure of overall locomotor activity.

-

Velocity: The speed of movement.

-

Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis).

-

Rearing: The number of times the animal stands on its hind legs, indicative of exploratory behavior.

-

Number of line crossings: The number of times the animal crosses the grid lines on the floor.

-

Quinpirole-Induced Hyperlocomotion Test

Objective: To assess the sensitivity of dopamine D2/D3 receptors and the effect of chronic drug administration on the dopaminergic system.

Apparatus:

-

Standard rodent locomotor activity chambers equipped with infrared photobeam detectors or an open field arena with a video tracking system.

Procedure:

-

Chronic Drug Administration: Rats or mice are treated with SNAP 94847 (e.g., 20 mg/kg/day, p.o. or in drinking water) or vehicle for a period of 7 to 21 days.[1][7]

-

Habituation: On the test day, animals are habituated to the locomotor activity chambers for a period (e.g., 60 minutes) before any injections.

-

Drug Injections:

-

Data Collection: Locomotor activity is recorded immediately after the quinpirole injection for a period of up to 180 minutes.[1]

-

Data Analysis: The locomotor response to quinpirole is often biphasic, with an initial period of hypoactivity followed by a period of hyperactivity.[9][10] Data is typically analyzed in time bins (e.g., 5- or 10-minute intervals) to capture this dynamic response. The total distance traveled or the number of beam breaks over the entire session is also analyzed.

Mandatory Visualizations

Signaling Pathway of MCHR1

Caption: MCHR1 signaling cascade and the antagonistic action of SNAP 94847.

Experimental Workflow for Quinpirole-Induced Locomotor Activity

Caption: Workflow for assessing quinpirole-induced locomotor activity after chronic SNAP 94847.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]

- 3. grokipedia.com [grokipedia.com]

- 4. research-support.uq.edu.au [research-support.uq.edu.au]

- 5. anilocus.com [anilocus.com]

- 6. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]

- 7. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moodandemotion.org [moodandemotion.org]

- 9. The locomotor effects of quinpirole in rats depend on age and gender - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Time-dependent actions of D2 family agonist quinpirole on spontaneous behavior in the rat: dissociation between sniffing and locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into SNAP-94847 Hydrochloride and its Intricate Relationship with Neurogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SNAP-94847 hydrochloride, a selective, high-affinity antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), has emerged as a significant tool in neuropharmacological research. Primarily investigated for its anxiolytic and antidepressant-like properties, its effects on adult hippocampal neurogenesis present a nuanced and compelling area of study. This technical guide synthesizes the current understanding of SNAP-94847's mechanism of action, its impact on the proliferation of neural progenitors, and the critical finding that its behavioral effects are independent of this neurogenic stimulation. Detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways are provided to equip researchers with a comprehensive resource for future investigations.

Introduction: The MCHR1 Antagonist SNAP-94847 Hydrochloride

Melanin-concentrating hormone (MCH) is a neuropeptide implicated in the regulation of energy homeostasis, mood, and sleep.[1] Its effects are mediated through G protein-coupled receptors, primarily the MCHR1 in rodents.[2][3] SNAP-94847 hydrochloride is a potent and selective non-peptide antagonist of MCHR1, exhibiting high affinity for both human and rodent receptors.[4] Its ability to cross the blood-brain barrier and its oral bioavailability have made it a valuable pharmacological tool for elucidating the role of the MCHergic system in various physiological and pathological processes.[5]

Mechanism of Action and Signaling Pathways

SNAP-94847 exerts its effects by competitively blocking the binding of MCH to MCHR1.[4] MCHR1 is a G protein-coupled receptor that can couple to multiple G protein subtypes, including Gαi/o and Gαq.[3] This promiscuous coupling allows MCHR1 to modulate several downstream signaling cascades:

-

Inhibition of the cAMP-PKA Pathway: Upon MCH binding, MCHR1 coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6][7] By antagonizing MCHR1, SNAP-94847 prevents this MCH-induced suppression of the cAMP-PKA pathway.

-

Stimulation of the MAPK/ERK Pathway: MCHR1 can also couple to Gαq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[8] The precise consequences of SNAP-94847's antagonism on this branch of MCHR1 signaling are still under investigation.

Below is a diagram illustrating the primary signaling pathways associated with MCHR1.

MCHR1 Signaling Pathways

SNAP-94847 Hydrochloride and Hippocampal Neurogenesis

A pivotal study by David et al. (2007) investigated the effects of chronic administration of SNAP-94847 on adult hippocampal neurogenesis in mice.[8] The key findings from this and related research are summarized below.

Data Presentation

The quantitative data from the study by David et al. (2007) are presented in the tables below.

Table 1: In Vitro Binding Affinity and Potency of SNAP-94847

| Parameter | Value | Species | Reference |

| Ki (MCHR1) | 2.2 nM | Human | [4] |

| Kd (MCHR1) | 530 pM | Human | [4] |

Table 2: Effect of Chronic SNAP-94847 Administration on Hippocampal Progenitor Proliferation

| Treatment Group | Dose | Mean BrdU-positive cells/mm² (± SEM) | Statistical Significance (vs. Vehicle) | Reference |

| Vehicle | - | 1850 ± 150 | - | [8] |

| SNAP-94847 | 20 mg/kg/day | 2400 ± 200 | p < 0.05 | [8] |

Table 3: Behavioral Effects of SNAP-94847 in the Novelty-Suppressed Feeding Test

| Treatment Group | Condition | Latency to Feed (seconds ± SEM) | Statistical Significance (vs. Vehicle) | Reference |

| Vehicle | Sham-irradiated | 250 ± 30 | - | [8] |